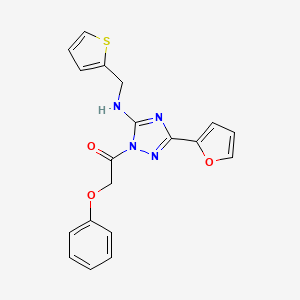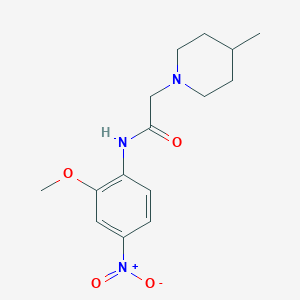![molecular formula C18H21BrN4O B4233521 N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4233521.png)
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
Descripción general
Descripción
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as ABR-215757, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in preclinical studies as an anticancer agent, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, this compound blocks the transition of cells from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -7.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on CDK4/6, it has been shown to downregulate the expression of cyclin D1, a key regulator of the cell cycle. It has also been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition of cells from the G1 to the S phase of the cell cycle. In terms of physiological effects, this compound has been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is its selectivity for CDK4/6, which reduces the potential for off-target effects. In addition, its mechanism of action has been well-characterized, making it a useful tool for studying the CDK4/6 pathway. However, there are also some limitations to its use in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its efficacy may be limited by the development of drug resistance in cancer cells.
Direcciones Futuras
There are several future directions for the study of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of research is the development of more effective formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from the drug. Finally, there is also potential for the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, to improve the overall response rates in cancer patients.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-14-7-20-16-15(8-22-23(16)9-14)17(24)21-10-18-4-11-1-12(5-18)3-13(2-11)6-18/h7-9,11-13H,1-6,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVTWOWGFYUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=CC(=CN5N=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea](/img/structure/B4233452.png)
![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4233456.png)
![N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4233462.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4233464.png)
![5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B4233467.png)
![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4233470.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]acetonitrile](/img/structure/B4233483.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)

![1-(3-acetylphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4233522.png)
![4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4233524.png)
